![molecular formula C20H18F3N5 B2802707 (4E)-4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine CAS No. 1159976-61-0](/img/no-structure.png)
(4E)-4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of indazole, which is a type of heterocyclic aromatic organic compound. The trifluoromethyl group (-CF3) and phenyl group (-C6H5) attached to the indazole core could potentially influence its reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of appropriate precursors under controlled conditions. For instance, trifluoromethylphenyl derivatives can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods (like DFT calculations) can be used to analyze the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The presence of the trifluoromethyl group could make the compound more electrophilic, influencing its reactivity in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could affect its polarity, solubility, and stability .科学的研究の応用
Synthesis of Novel Heterocyclic Compounds
The ability to create diverse heterocyclic structures through the manipulation of specific functional groups in compounds similar to "(4E)-4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine" is a crucial area of research. For instance, studies demonstrate efficient synthesis methods for creating complex molecular structures, which are valuable in pharmaceutical development and materials science. The research by Özil et al. (2010) highlights the microwave-assisted synthesis of novel 2,4‐Dihydro‐5‐[4‐(trifluoromethyl)phenyl]‐3H‐1,2,4‐triazol‐3‐ones, showcasing the potential for rapid and efficient synthesis techniques that could be applied to similar compounds (Özil, Islamoglu, Menteşe, & Kahveci, 2010).
Antimicrobial Applications
Another significant area of research involves evaluating the antimicrobial properties of these compounds. For example, the study by Bhat et al. (2016) on the synthesis of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents through a Vilsmeier–Haack reaction approach indicates the ongoing interest in discovering new antimicrobial agents. This research showcases the broad spectrum of antimicrobial activities and moderate to good antioxidant activities of synthesized compounds, suggesting similar potential applications for "(4E)-4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine" (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets.
Mode of Action
The exact mode of action of this compound is currently unknown. It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
It is known that indole derivatives can affect a variety of biochemical pathways due to their diverse biological activities . This suggests that the compound could potentially modulate multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
It is known that trifluoromethyl phenyl compounds, which this compound is a part of, are traditionally nucleophilic trifluoromethylating agents . This suggests that the compound could potentially have unique pharmacokinetic properties due to the presence of the trifluoromethyl group.
Result of Action
It is known that indole derivatives can exhibit various biological activities . This suggests that the compound could potentially have diverse molecular and cellular effects depending on its mode of action and the specific biochemical pathways it affects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound could potentially be influenced by various environmental factors due to the presence of the trifluoromethyl group.
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (4E)-4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine involves the condensation of 3-(trifluoromethyl)aniline with 1-phenyl-1,4-dihydro-6-nitro-4-(4-nitrophenyl)-3-pyridazinecarboxylic acid ethyl ester followed by reduction of the nitro group and cyclization with hydrazine hydrate to form the target compound.", "Starting Materials": [ "3-(trifluoromethyl)aniline", "1-phenyl-1,4-dihydro-6-nitro-4-(4-nitrophenyl)-3-pyridazinecarboxylic acid ethyl ester", "hydrazine hydrate" ], "Reaction": [ "Step 1: Condensation of 3-(trifluoromethyl)aniline with 1-phenyl-1,4-dihydro-6-nitro-4-(4-nitrophenyl)-3-pyridazinecarboxylic acid ethyl ester in the presence of a base such as potassium carbonate in DMF or DMSO to form the corresponding imine intermediate.", "Step 2: Reduction of the nitro group in the imine intermediate using a reducing agent such as sodium dithionite or iron powder in water or ethanol to form the corresponding amine intermediate.", "Step 3: Cyclization of the amine intermediate with hydrazine hydrate in the presence of a base such as sodium acetate in ethanol or methanol to form the target compound (4E)-4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine." ] } | |
CAS番号 |
1159976-61-0 |
製品名 |
(4E)-4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine |
分子式 |
C20H18F3N5 |
分子量 |
385.394 |
IUPAC名 |
(4E)-4-hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine |
InChI |
InChI=1S/C20H18F3N5/c21-20(22,23)14-7-4-8-15(11-14)25-19-18-16(26-24)9-13(10-17(18)27-28-19)12-5-2-1-3-6-12/h1-8,11,13H,9-10,24H2,(H2,25,27,28)/b26-16+ |
InChIキー |
MXKCZPXAAMNDFV-WGOQTCKBSA-N |
SMILES |
C1C(CC(=NN)C2=C1NN=C2NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



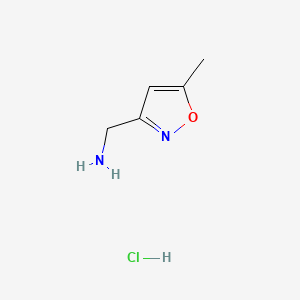
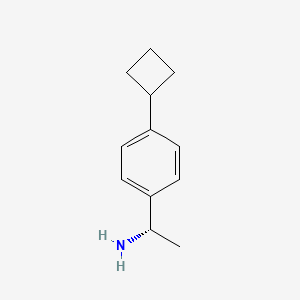
![N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2802629.png)
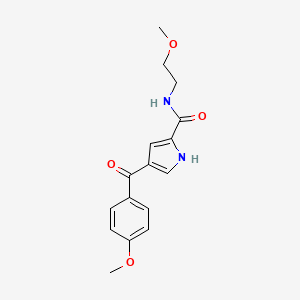
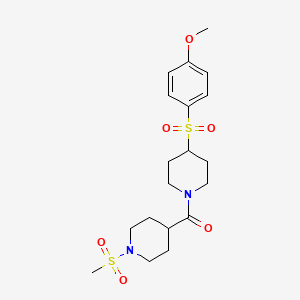
![4-[(2-Chloropyridin-3-yl)sulfonyl]-1-methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B2802634.png)



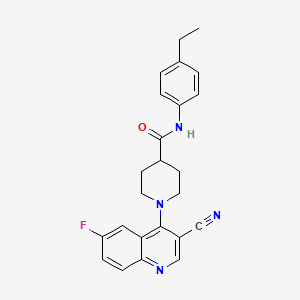
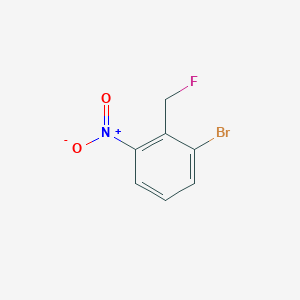
![2-(4-chloro-3-methylphenoxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2802645.png)
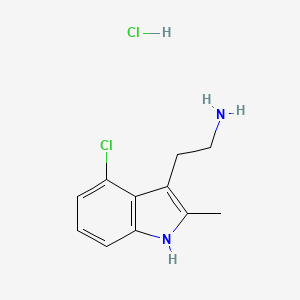
![Ethyl 4-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2802647.png)